molecular formula C9H9NO4 B8096828 Methyl 4-formyl-6-methoxynicotinate

Methyl 4-formyl-6-methoxynicotinate

Cat. No.: B8096828
M. Wt: 195.17 g/mol
InChI Key: UCEMJYZBGMGLKG-UHFFFAOYSA-N
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Description

Methyl 4-formyl-6-methoxynicotinate (CAS 1256837-32-7) is a high-purity chemical building block specializing in organic synthesis and pharmaceutical research . This compound, with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol, features a versatile nicotinate core functionalized with both formyl and methoxy groups . These reactive sites make it a valuable precursor for constructing more complex molecular architectures, particularly in developing active pharmaceutical ingredients (APIs) and other heterocyclic compounds . The formyl group is especially useful for subsequent chemical transformations, including condensation reactions and nucleophilic additions, facilitating the exploration of novel chemical space in medicinal chemistry programs. Researchers utilize this compound under specified handling conditions, as it requires storage sealed in dry at 2-8°C to maintain stability . It is typically shipped using cold-chain transportation to guarantee product integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for handling information, including hazard statements .

Properties

IUPAC Name

methyl 4-formyl-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8-3-6(5-11)7(4-10-8)9(12)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEMJYZBGMGLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Transesterification

The transesterification of methyl nicotinate derivatives provides a foundational approach. For example, US10654806B2 details a solvent-free transesterification using sodium methoxide to synthesize menthyl nicotinate. Adapting this method, methyl 6-methoxynicotinate could react with formylating agents under controlled conditions.

Key steps include:

  • Methoxy Introduction : Methylation of 6-hydroxynicotinic acid using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH).

  • Esterification : Reaction with methanol under acidic or basic conditions to yield methyl 6-methoxynicotinate.

  • Formylation : Directed ortho-metalation (DoM) at position 4 using lithium diisopropylamide (LDA), followed by quenching with DMF to install the formyl group.

Challenges : Pyridine’s electron-deficient ring complicates electrophilic substitution, necessitating strongly activating conditions or protective groups.

Vilsmeier-Haack Formylation of Methyl 6-Methoxynicotinate

Reaction Conditions and Optimization

The Vilsmeier-Haack reaction enables direct formylation of aromatic rings. Applying this to methyl 6-methoxynicotinate:

  • Reagents : POCl₃ and DMF generate the chloroiminium ion, which acts as the electrophile.

  • Positional Selectivity : The methoxy group at position 6 directs formylation to position 4 via resonance activation.

Example Protocol :

  • Dissolve methyl 6-methoxynicotinate (1.0 equiv) in dry DMF (5 vol).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C, then heat to 80°C for 6–8 hours.

  • Quench with ice-water, neutralize with NaOH, and extract with ethyl acetate.

  • Purify via vacuum distillation with activated carbon (0.3–1.2% w/w) to remove polymeric byproducts.

Yield Considerations : Analogous formylation reactions report 60–75% yields, contingent on steric and electronic effects.

Oxidation of 4-Hydroxymethyl Intermediates

Reduction-Oxidation Tandem Strategy

A two-step process involving:

  • Ester Reduction : Convert methyl 4-(hydroxymethyl)-6-methoxynicotinate to the alcohol using LiAlH₄ or Red-Al.

  • Oxidation to Aldehyde : Employ MnO₂ or Swern oxidation to yield the formyl group.

Case Study :

  • Reduction : Methyl 6-methylnicotinate treated with LiAlH₄ in THF at −5°C yields (6-methylpyridin-3-yl)methanol in 74–83% yield.

  • Oxidation : Subsequent treatment with MnO₂ in dichloromethane at room temperature affords the aldehyde.

Advantages : High selectivity for primary alcohols; minimal over-oxidation to carboxylic acids.

Multi-Step Synthesis via Kröhnke Pyridine Formation

Ring Construction with Pre-Installed Substituents

The Kröhnke method builds the pyridine ring from diketones and ammonium acetate, enabling precise placement of substituents:

  • Precursor Synthesis : React 4-formyl-6-methoxy-2,5-diketone with ammonium acetate in acetic acid.

  • Cyclization : Heat under reflux to form the pyridine core.

  • Esterification : Treat the nicotinic acid intermediate with methanol and H₂SO₄.

Purification : Vacuum distillation at 100–400 mbar removes low-boiling impurities, achieving >99.5% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Challenges
TransesterificationMethoxy intro, formylation65–75>99.5Directed metalation requires anhydrous conditions
Vilsmeier-HaackDirect formylation60–7098–99Byproduct formation (e.g., resins)
OxidationReduction-oxidation tandem70–8097–98Over-oxidation risk
Kröhnke SynthesisRing construction, esterification50–60>99Multi-step, low scalability

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-6-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-carboxy-6-methoxynicotinate

    Reduction: 4-hydroxymethyl-6-methoxynicotinate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-formyl-6-methoxynicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-formyl-6-methoxynicotinate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 4-formyl-6-methoxynicotinate with structurally related nicotinate derivatives:

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Ester Group Key Properties/Applications
This compound Not Provided C₉H₉NO₄ 195.17 4-formyl, 6-methoxy Methyl High reactivity due to formyl; used in drug intermediates
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 C₈H₈FNO₃ 185.15 5-fluoro, 6-methoxy Methyl Fluorine enhances metabolic stability; medicinal chemistry applications
Ethyl 4-chloro-6-fluoro-5-methoxynicotinate Not Provided C₁₀H₁₀ClFNO₃* ~261.64* 4-chloro, 6-fluoro, 5-methoxy Ethyl Halogen substituents increase electronegativity; agrochemical uses
Methyl 6-methyl nicotinate Not Provided C₈H₉NO₂ 132.14 6-methyl Methyl Low polarity; intermediate in organic synthesis

*Molecular formula and weight inferred from structural analysis due to incomplete data in .

Functional Group Analysis

  • Formyl vs. Halogen Substituents : The formyl group in this compound increases polarity and reactivity compared to halogenated analogs (e.g., 5-fluoro or 4-chloro derivatives). This makes the compound more suitable for covalent bonding in drug design .
  • Methoxy vs. Methyl Groups: The 6-methoxy group in the target compound improves solubility in polar solvents compared to Methyl 6-methyl nicotinate, which has a nonpolar methyl group .

Physicochemical Properties

  • Solubility : The formyl group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar Methyl 6-methyl nicotinate.
  • Stability : Halogenated derivatives (e.g., 5-fluoro or 4-chloro) exhibit greater stability under acidic/basic conditions due to the inert nature of halogens, whereas the formyl group may render the target compound prone to oxidation .

Research Findings and Trends

  • Synthetic Challenges : Introducing multiple substituents (e.g., formyl and methoxy) requires precise protection-deprotection strategies. For example, the methoxy group is typically installed via nucleophilic substitution, while the formyl group may be introduced through Vilsmeier-Haack formylation .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that halogenated nicotinates decompose at higher temperatures (~250°C) than formyl-containing analogs (~200°C) due to stronger C–X bonds .

Biological Activity

Methyl 4-formyl-6-methoxynicotinate is a compound of interest in medicinal chemistry due to its structural similarity to other nicotinic acid derivatives, which have demonstrated various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_9H_9NO_3 and a molecular weight of approximately 179.17 g/mol. Its structure features a methoxy group and a formyl group attached to the pyridine ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

Pharmacological Effects

  • Vasodilation : Compounds with similar structures have been noted for their ability to induce vasodilation. This effect is mediated through the activation of local prostaglandin synthesis, leading to enhanced blood flow and potential applications in treating conditions like muscle pain and joint disorders .
  • Antioxidant Activity : Some studies suggest that nicotinic derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity could be beneficial in preventing or treating diseases associated with oxidative damage.
  • Antimicrobial Properties : Research into related nicotinic compounds has indicated potential antimicrobial effects, suggesting that this compound may also exhibit similar properties against certain pathogens.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, several relevant studies on structurally related compounds provide insights into its potential biological activities:

  • Study on Methyl Nicotinate : A study demonstrated that topical application of methyl nicotinate resulted in significant cutaneous vasodilation in human subjects, mediated by prostaglandin release . This suggests that this compound could have similar effects.
  • Antioxidant Studies : Research has shown that derivatives of nicotinic acid can scavenge free radicals effectively, indicating a protective role against oxidative stress . this compound may share this property due to its structural similarities.

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